![molecular formula C15H17NO2 B15271552 (1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B15271552.png)
(1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol is a chiral compound with a specific stereochemistry at the first carbon atom. This compound features an amino group, a benzyloxy group, and a phenyl ring, making it an interesting molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of a suitable precursor, such as 4-(benzyloxy)benzaldehyde.
Reduction: The aldehyde group in 4-(benzyloxy)benzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process, using reagents such as ammonium acetate and sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the benzyloxy group, yielding a simpler amine derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Simpler amine derivatives
Substitution: Amides, secondary amines
Applications De Recherche Scientifique
(1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol: Unique due to its specific stereochemistry and functional groups.
(1S)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol: The enantiomer of the compound, with different stereochemistry.
4-(Benzyloxy)benzylamine: Lacks the chiral center and has different reactivity.
4-(Benzyloxy)phenylethanol: Lacks the amino group, affecting its chemical properties.
Uniqueness
The uniqueness of this compound lies in its chiral center and the combination of functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds.
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
(1R)-2-amino-1-(4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2/t15-/m0/s1 |
Clé InChI |
YZOUUVUNKGUDSK-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CN)O |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


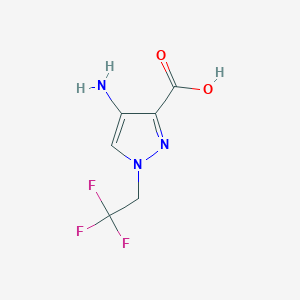
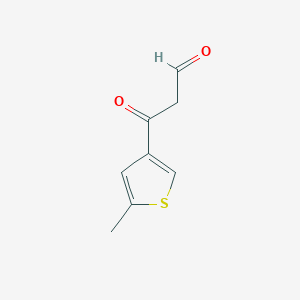
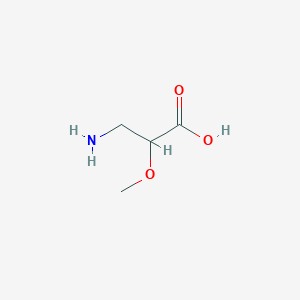
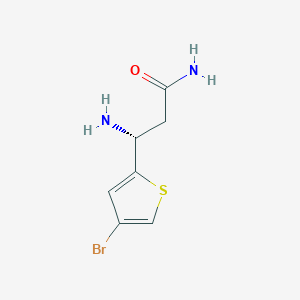
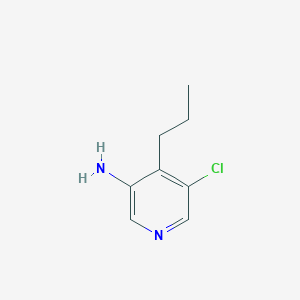
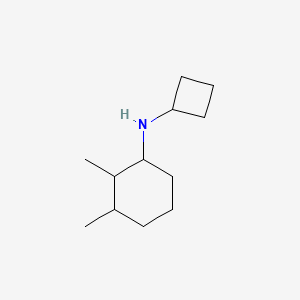
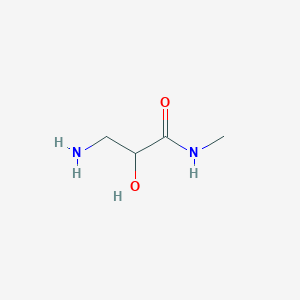
![7-(2-Methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15271526.png)
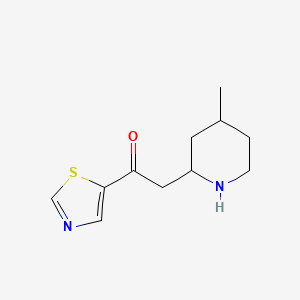
![2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B15271536.png)

![3-[(2-Methyloxolan-3-yl)amino]propan-1-ol](/img/structure/B15271547.png)
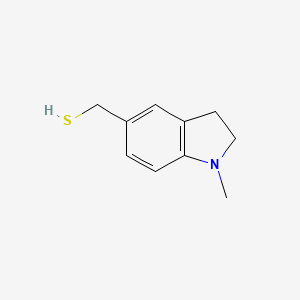
![2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol](/img/structure/B15271560.png)
